molecular formula C12H13ClFNO5S B6645434 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid

Cat. No. B6645434
M. Wt: 337.75 g/mol
InChI Key: DHVAVZYSMRNZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, which are important for regulating salt and water transport in various tissues, including the lungs, pancreas, and sweat glands. Since then, CFTRinh-172 has been used to study the role of CFTR in various physiological and pathological processes, as well as to develop new therapies for cystic fibrosis and other diseases.

Mechanism of Action

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid inhibits CFTR chloride channels by binding to a specific site on the channel protein. This binding site is located on the cytoplasmic side of the channel and is distinct from the ATP binding site, which is required for channel activation. By binding to this site, 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid prevents chloride ions from passing through the channel pore, thereby inhibiting CFTR-mediated chloride currents.
Biochemical and Physiological Effects:
2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid has been shown to have a number of biochemical and physiological effects in various tissues. In airway epithelial cells, 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid inhibits CFTR-mediated chloride secretion, which is important for maintaining airway surface liquid volume and preventing mucus dehydration. In pancreatic duct cells, 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid inhibits CFTR-mediated bicarbonate secretion, which is important for neutralizing stomach acid and preventing pancreatic damage. In sweat gland cells, 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid inhibits CFTR-mediated chloride secretion, which is important for regulating sweat production and preventing dehydration.

Advantages and Limitations for Lab Experiments

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for CFTR chloride channels, which allows for precise manipulation of CFTR-mediated chloride currents. Another advantage is its relatively low toxicity and ease of use, which makes it suitable for in vitro and in vivo experiments. However, one limitation is its potential off-target effects on other ion channels and transporters, which may complicate data interpretation. Another limitation is its relatively short half-life and susceptibility to degradation, which may require frequent dosing or the use of alternative inhibitors.

Future Directions

There are several future directions for research on 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid and CFTR chloride channels. One direction is to further elucidate the molecular mechanisms of CFTR inhibition by 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid and other inhibitors, which may lead to the development of more potent and specific inhibitors. Another direction is to study the physiological and pathological roles of CFTR chloride channels in more detail, particularly in tissues outside of the lungs and pancreas. This may lead to the identification of new therapeutic targets for cystic fibrosis and other diseases. Finally, future research may focus on the development of new therapies for cystic fibrosis and other diseases based on the modulation of CFTR chloride channels and other ion channels and transporters.

Synthesis Methods

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used method involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with morpholine in the presence of a base, followed by the addition of acetic acid. The resulting product is then purified using various chromatography techniques.

Scientific Research Applications

2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid has been widely used in scientific research to study the physiological and pathological roles of CFTR chloride channels. It has been shown to inhibit CFTR-mediated chloride currents in various tissues, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. 2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid has also been used to study the regulation of CFTR by other proteins and signaling pathways, as well as to develop new therapies for cystic fibrosis and other diseases.

properties

IUPAC Name

2-[4-(2-chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO5S/c13-10-2-1-8(14)5-11(10)21(18,19)15-3-4-20-7-9(15)6-12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVAVZYSMRNZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1S(=O)(=O)C2=C(C=CC(=C2)F)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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